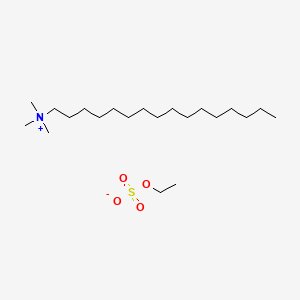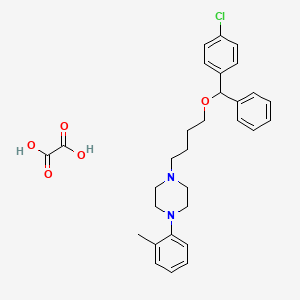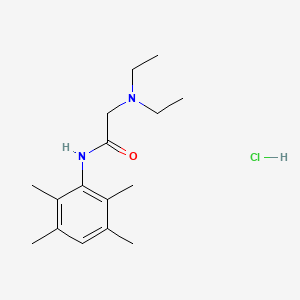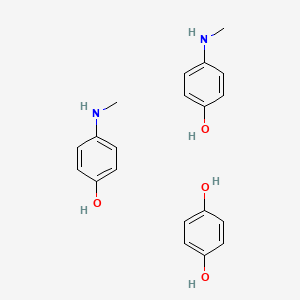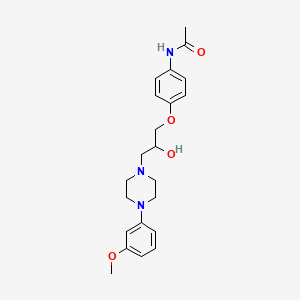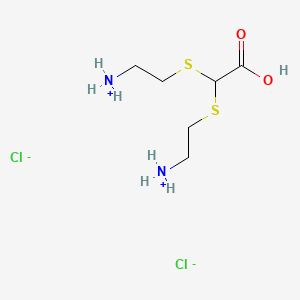
Bis(2-aminoethylthio)acetic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-aminoethylthio)acetic acid dihydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of aminoethylthio groups attached to an acetic acid backbone, and it is commonly used in research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-aminoethylthio)acetic acid dihydrochloride typically involves the reaction of 2-aminoethanethiol with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the dihydrochloride salt.
化学反应分析
Types of Reactions
Bis(2-aminoethylthio)acetic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethylthio groups can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions typically involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reactants used.
科学研究应用
Bis(2-aminoethylthio)acetic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Bis(2-aminoethylthio)acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The aminoethylthio groups can form covalent bonds with target proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
Bis(2-aminoethyl)ether: Similar in structure but lacks the thio group.
Ethylene glycol bis(2-aminoethyl ether): Contains ether linkages instead of thio groups.
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Contains additional amino groups and a different backbone structure.
Uniqueness
Bis(2-aminoethylthio)acetic acid dihydrochloride is unique due to the presence of both amino and thio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
22907-45-5 |
|---|---|
分子式 |
C6H16Cl2N2O2S2 |
分子量 |
283.2 g/mol |
IUPAC 名称 |
2-[2-azaniumylethylsulfanyl(carboxy)methyl]sulfanylethylazanium;dichloride |
InChI |
InChI=1S/C6H14N2O2S2.2ClH/c7-1-3-11-6(5(9)10)12-4-2-8;;/h6H,1-4,7-8H2,(H,9,10);2*1H |
InChI 键 |
JRNXONAOSZBYNC-UHFFFAOYSA-N |
规范 SMILES |
C(CSC(C(=O)O)SCC[NH3+])[NH3+].[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)
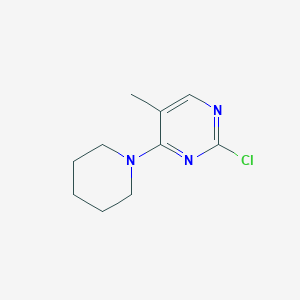

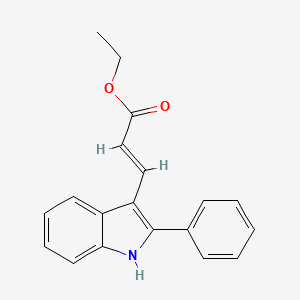

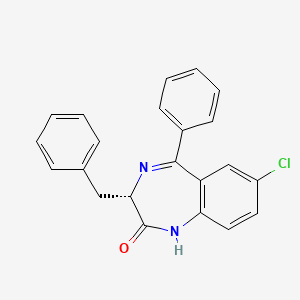
![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
